1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a urea linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves the following steps:
Formation of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of 4-chloropyrimidine with piperidine under basic conditions to form the piperidinyl-pyrimidinyl intermediate.
Coupling with Methoxyphenyl Isocyanate: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like triethylamine (TEA) may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives at the pyrimidinyl or piperidinyl positions.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(pyrimidin-2-yl)urea: Lacks the piperidinyl group.
1-(2-Methoxyphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholinyl group instead of piperidinyl.
1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)quinolin-2-yl)methyl)urea: Features a quinolinyl group instead of pyrimidinyl.
Uniqueness
1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-2-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFSASXAHBSLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.